molecular formula C7H7ClN4O B13032895 6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine

6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B13032895
M. Wt: 198.61 g/mol
InChI Key: DNLMWWLLGMTQII-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro and ethoxy group in its structure makes it a unique derivative with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate, and the solvent is removed to yield the desired compound as an orange solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can form cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-pyrazolo[3,4-D]pyrimidine: Lacks the ethoxy group but shares the chloro substitution.

    4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine: Contains two chloro groups, offering different reactivity.

    4-Ethoxy-1H-pyrazolo[3,4-D]pyrimidine: Lacks the chloro group but includes the ethoxy substitution.

Uniqueness

6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine is unique due to the combination of chloro and ethoxy groups, which confer distinct electronic and steric properties. This dual substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

6-chloro-4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN4O/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H,9,10,11,12)

InChI Key

DNLMWWLLGMTQII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1C=NN2)Cl

Origin of Product

United States

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